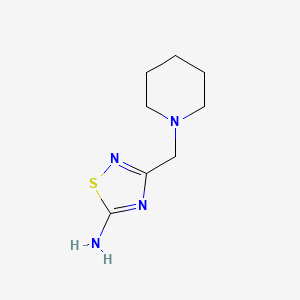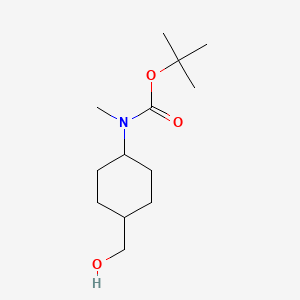
trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester
Overview
Description
“trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester” is an organic compound with the molecular formula C13H25NO3 . It is also known as BOC-aminomethyl (trans)-cyclohexanol. It serves as a protecting group for the free amine (NH2) functionality of cysteine residues in proteins.
Synthesis Analysis
The synthesis of trans-4-BOC-aminocyclohexanol is usually carried out by reacting trans-cyclohex-4-ol and tert-butyl carboxylic anhydride under basic conditions . The reaction is usually carried out in a suitable solvent, such as dimethyl sulfoxide or methylene chloride, and the reaction temperature is generally carried out at room temperature .
Molecular Structure Analysis
The molecular structure of “trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester” consists of 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 243.342 Da and the monoisotopic mass is 243.183441 Da .
Chemical Reactions Analysis
As a tert-butyl ester, this compound can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Also, the combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 367.1±15.0 °C at 760 mmHg, and a flash point of 175.8±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .
Scientific Research Applications
Polymer Chemistry Applications
The synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups are essential for designing hydrophilic aliphatic polyesters. The use of protected hydroxyl functional groups, such as those in the cyclic ester derivatives related to "trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester," plays a crucial role in the Baeyer−Villiger oxidation processes. This methodology facilitates the creation of polymers with specific physical and chemical properties for various industrial applications, including biomedical devices and environmentally friendly materials (Trollsås et al., 2000).
Agricultural Chemistry Applications
In the realm of agricultural chemistry, derivatives similar to "trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester" have been investigated as potential insect pest control agents. The synthesis of novel chiral butanoate esters (juvenogens) from chiral precursors, including the targeted compound, demonstrates the application of stereochemistry in developing biochemical compounds for insect pest management. This research could lead to the creation of more effective and environmentally friendly pest control methods (Wimmer et al., 2007).
Organic Synthesis Applications
The compound has been utilized in the synthesis of various organic molecules, showcasing its versatility as a building block in organic chemistry. For example, the preparation of oxazolidinones and the study of their reactions provide insights into developing new synthetic methodologies and understanding the underlying reaction mechanisms. These synthetic applications contribute to the advancement of pharmaceuticals, agrochemicals, and material sciences (Brenner et al., 2003).
Materials Science Applications
In materials science, the synthesis of new palladium(II) complexes featuring tetrazolylacetic acids and their esters, similar in structure to "trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester," highlights the development of novel materials with potential applications in catalysis, electronics, and nanotechnology. These complexes' design and synthesis contribute to the ongoing research in creating materials with unique electronic, magnetic, and optical properties (Protas et al., 2017).
Mechanism of Action
As a protecting group for the free amine (NH2) functionality of cysteine residues in proteins, it safeguards the cysteine residues from unwanted modifications during mass spectrometry analysis, enabling accurate determination of protein mass and identification. It can also be employed to introduce a spacer arm with a primary amine group onto cysteine residues in proteins, facilitating subsequent crosslinking with other biomolecules.
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h10-11,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDOANMTCGSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1468290.png)
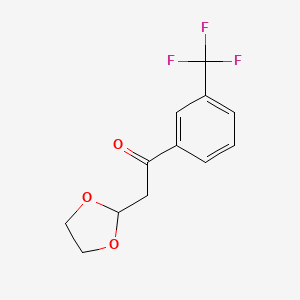
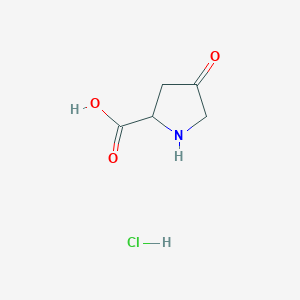

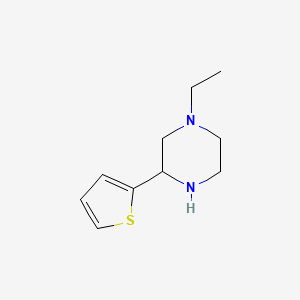
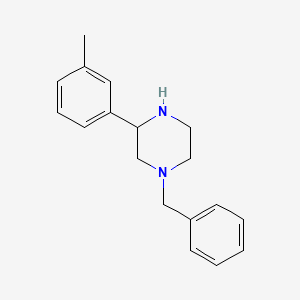
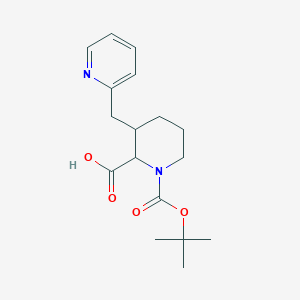
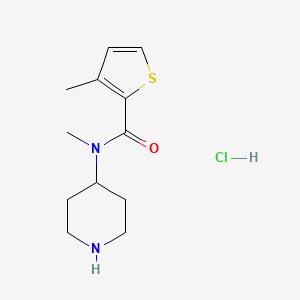
![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)
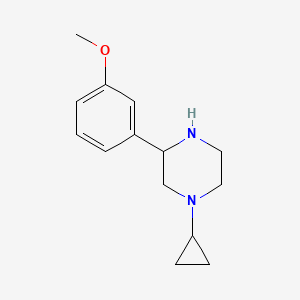
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)

